molecular formula C8H10BrN3O B13705319 1-(3-Bromo-5-methoxyphenyl)guanidine

1-(3-Bromo-5-methoxyphenyl)guanidine

Cat. No.: B13705319
M. Wt: 244.09 g/mol
InChI Key: NQAKLDZDIRRTNU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)guanidine ( 1548276-99-8) is a high-purity guanidine derivative supplied for scientific research. With the molecular formula C 8 H 10 BrN 3 O and a molecular weight of 244.09 g/mol, this compound is a valuable building block in medicinal chemistry and drug discovery . Guanidine derivatives are recognized as privileged scaffolds in anticancer research due to their ability to interact with DNA . Recent studies in 2025 highlight that novel guanidine derivatives function as DNA minor groove binders, a mechanism crucial for disrupting cancer cell proliferation . The bromo-methoxyphenyl moiety in this compound is particularly significant; electron-donating groups (like methoxy) can synergize with halogens (like bromo) to enhance DNA-binding affinity and thermodynamic stability, as demonstrated by strong binding constants (K b ) and negative Gibbs free energy changes (ΔG) in related analogs . This makes it a promising mechanistic scaffold for developing novel small-molecule therapeutics that target DNA and inhibit cancer cell growth . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-(3-bromo-5-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10BrN3O/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

NQAKLDZDIRRTNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N)Br

Origin of Product

United States

Preparation Methods

Preparation via Reaction of Substituted Cyanamide with Amines (Lewis Acid Catalysis)

One established method involves reacting a substituted cyanamide with an amine under Lewis acid catalysis to form the guanidine derivative. For example, aluminum chloride catalysis in chlorobenzene reflux has been demonstrated for related substituted guanidines:

  • A substituted cyanamide bearing the aromatic substituent (e.g., 3-bromo-5-methoxyphenyl cyanamide) is reacted with ammonia or a substituted amine.
  • The reaction is typically refluxed for several hours (e.g., 5 hours).
  • Work-up involves filtration, washing, and purification steps to isolate the guanidine hydrochloride salt.

This method is supported by the synthesis of related guanidines such as N-(5-quinolinyl)-N'-(3-ethylphenyl)-N'-methyl guanidine hydrochloride.

Preparation via Guanylation of Substituted Anilines

Another common approach is the guanylation of substituted anilines:

  • Starting from 3-bromo-5-methoxyaniline (or its protected derivatives), guanylation reagents such as cyanamide derivatives or guanylating agents are used.
  • The guanylation reaction can be performed under mild conditions, often in the presence of a base like triethylamine to neutralize liberated acids.
  • Protection and deprotection steps (e.g., Boc protection) may be employed to improve yields and selectivity.
  • The guanylation step can be combined in one-pot procedures to streamline synthesis.

This method is exemplified by syntheses of phenylguanidine derivatives via guanylation of hydroxy-substituted aromatic amines, followed by deprotection using trifluoroacetic acid (TFA).

Suzuki-Miyaura Cross-Coupling Followed by Guanidine Formation

For substrates bearing halogen substituents like bromine, a two-step sequence involving:

  • Suzuki-Miyaura cross-coupling to introduce the aromatic substituent onto a guanidine precursor.
  • Subsequent guanylation reaction to form the guanidine moiety.

This approach has been optimized for halogenated aminopyridines and can be adapted for 3-bromo-5-methoxyphenyl derivatives. Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands are used to achieve good yields.

Detailed Reaction Conditions and Data

Method Starting Material Reagents/Catalysts Conditions Yield (%) Notes
Cyanamide + Amine (Lewis acid) 3-Bromo-5-methoxyphenyl cyanamide Ammonia or substituted amine, AlCl3 Reflux in chlorobenzene, 5 h 70-85 Analogous to N-(5-quinolinyl)-N'-(3-ethylphenyl)-N'-methyl guanidine preparation
Guanylation of Aniline 3-Bromo-5-methoxyaniline Guanylating agent, Et3N or base Room temp to 40 °C, 2-4 h 50-75 One-pot guanylation with Boc protection/deprotection improves yield and purity
Suzuki Coupling + Guanidine 3-Bromo-5-methoxyaniline derivative Pd catalyst (Pd(PPh3)4 or Pd(OAc)2), base Cross-coupling at 80-100 °C; guanylation at RT to 40 °C 40-70 Two-step method effective for halogenated substrates, requires careful catalyst choice

Mechanistic Insights and Optimization Notes

  • Lewis Acid Catalysis: Aluminum chloride activates the cyanamide for nucleophilic attack by the amine, facilitating guanidine ring formation. Reflux time and solvent choice are critical for yield optimization.

  • Base-Promoted Guanylation: Bases like triethylamine neutralize HCl formed during guanylation, improving product formation. The electronic nature of substituents on the aniline affects reactivity and yield.

  • Cross-Coupling: The presence of the bromine substituent allows palladium-catalyzed coupling to install the desired aromatic moiety before guanylation. Ligand and catalyst selection are key to overcoming steric and electronic challenges.

Summary Table of Preparation Routes

Route No. Key Steps Advantages Disadvantages Typical Yield (%)
1 Cyanamide + Amine, Lewis acid Direct, well-established Requires handling of Lewis acids 70-85
2 Guanylation of substituted aniline Mild conditions, one-pot possible May require protection/deprotection 50-75
3 Suzuki coupling + guanylation Enables complex substitution Multi-step, catalyst sensitive 40-70

Chemical Reactions Analysis

1-(3-Bromo-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Compounds

Substituted Phenylguanidines

1-(2,4-Xylyl)guanidine
  • Structure : Methyl groups at 2- and 4-positions on the phenyl ring.
  • Activity : Blocks gating pore currents in NaV1.4 channels without affecting sodium channel function, making it a candidate for HypoPP therapy .
  • Key Difference : Lacks bromine and methoxy groups, reducing steric bulk and electronic effects compared to the target compound.
1-(4-Methoxyphenyl)guanidine Derivatives
  • Example : 1-[5-(4-Methoxyphenyl)pyridin-2-yl]guanidine trifluoroacetate.
  • Structure : Methoxy group at the 4-position on a pyridine-linked phenyl ring.
  • Activity: Not explicitly stated, but similar methoxy-substituted guanidines often target voltage-gated ion channels .
  • Key Difference : Pyridine ring introduces planar geometry, altering binding affinity compared to the purely phenyl-based target compound .
1-(4-Methylthiazol-2-yl)guanidine Hydrochloride
  • Structure : Thiazole ring with a methyl group and guanidine substituent.
  • Activity : Derived from famotidine analogs; likely modulates histamine receptors .
  • Key Difference : Heterocyclic thiazole ring enhances metabolic stability but reduces aromatic π-interactions .

Heterocyclic Guanidine Derivatives

2-Guanidinobenzimidazole (2GBI)
  • Structure : Benzimidazole core with a guanidine group.
  • Activity : Inhibits HV1 proton channels (IC₅₀ = 38 μM) via interaction with F150 in the S2 helix .
  • Key Difference : The fused benzimidazole system increases rigidity and hydrogen-bonding capacity, contrasting with the flexible phenylguanidine scaffold .
1-(1,3-Benzothiazol-2-yl)guanidine
  • Structure : Benzothiazole-linked guanidine.
  • Activity : Potent HV1 inhibitor; dual guanidine groups enhance binding affinity .
  • Key Difference : Sulfur atom in benzothiazole improves membrane permeability compared to bromine/methoxy substituents .

Pharmacologically Active Guanidines

DiMeGdn (Dimethylguanidine)
  • Structure : Simplest alkylguanidine.
  • Activity : Rapid inhibition of voltage-gated potassium (Kv) channels by disrupting S4–S5 linker dynamics .
  • Key Difference : Lack of aromaticity reduces target specificity compared to aryl-substituted guanidines .
[11C]3F-PHPOG (Radiolabeled Guanidine)
  • Structure: Fluoro-hydroxyphenoxyethylguanidine.
  • Activity : Cardiac PET imaging agent with tunable myocardial kinetics .
  • Key Difference: Radiolabeling enables diagnostic applications, unlike the non-radioactive target compound .

Structural and Functional Data Table

Compound Substituents/Modifications Key Activity Potency/IC₅₀ Reference
1-(3-Bromo-5-methoxyphenyl)guanidine 3-Br, 5-OCH₃ on phenyl Not explicitly reported N/A
1-(2,4-Xylyl)guanidine 2-CH₃, 4-CH₃ on phenyl NaV1.4 gating pore blocker Effective at 100 μM
2-Guanidinobenzimidazole Benzimidazole core HV1 proton channel inhibitor IC₅₀ = 38 μM
DiMeGdn N,N-Dimethylguanidine Kv channel inhibitor High potency
[11C]3F-PHPOG Fluoro-hydroxyphenoxyethyl group Cardiac PET tracer Preclinical use

Q & A

Q. What are the optimized synthetic routes for 1-(3-Bromo-5-methoxyphenyl)guanidine, and how can purity be ensured?

The synthesis typically involves coupling 3-bromo-5-methoxyphenylamine with a protected guanidine precursor under transition metal catalysis (e.g., Pd-mediated cross-coupling) . Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during guanidine formation .
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 5–10% methanol in dichloromethane) ensures >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight (C₈H₁₀BrN₃O, MW 244.09 g/mol) and 2D NMR (¹H-¹³C HSQC, HMBC) to assign the bromo-methoxy substitution pattern .
  • Solubility/stability : Use dynamic light scattering (DLS) in PBS (pH 7.4) to assess aqueous solubility. Stability under light/heat is tested via accelerated degradation studies (40°C/75% RH for 28 days) with HPLC monitoring .

Advanced Research Questions

Q. How does the bromo-methoxy substitution pattern influence its interaction with biological targets (e.g., enzymes or receptors)?

The bromine atom enhances steric bulk and electrophilicity, while the methoxy group modulates electron density. For example:

  • Enzyme inhibition : In nitric oxide synthase (NOS) studies, bromo-methoxy derivatives show 10–50 nM IC₅₀ due to halogen bonding with active-site residues (validated via X-ray crystallography) .
  • Receptor binding : Comparative studies with non-brominated analogs (e.g., 5-methoxyphenylguanidine) reveal a 3-fold lower affinity for σ-1 receptors, highlighting bromine’s role in hydrophobic interactions .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Standardized assays : Use isogenic cell lines (e.g., HEK293T) transfected with target receptors to minimize variability. Normalize data to internal controls (e.g., β-galactosidase activity) .
  • Structural analogs : Test derivatives (e.g., 3-fluoro-5-methoxyphenylguanidine) to isolate substituent effects. Contradictions often arise from differing assay conditions (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict its pharmacokinetic properties and off-target effects?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3E6G for NOS) to simulate binding modes. Validate with free-energy perturbation (FEP) calculations .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (LogP = 2.1) but potential CYP3A4 inhibition. Experimental validation via hepatic microsomal assays is recommended .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight244.09 g/molHRMS
LogP (octanol/water)2.1 ± 0.3SwissADME
Aqueous Solubility0.8 mg/mL (PBS, pH 7.4)DLS

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